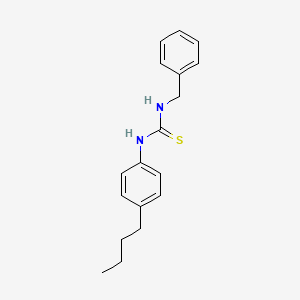

1-Benzyl-3-(4-butylphenyl)thiourea

Description

Significance of N,N'-Disubstituted Thiourea (B124793) Derivatives in Contemporary Chemical Sciences

N,N'-disubstituted thiourea derivatives have emerged as a prominent class of compounds in modern chemical research, attracting considerable attention for their versatile applications across various scientific domains. nih.govrsc.orgresearchgate.netmdpi.com Their significance stems from a unique structural framework that imparts a wide spectrum of biological activities and chemical properties. nih.govresearchgate.netmdpi.comnih.gov These compounds are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous drugs and bioactive molecules with therapeutic potential. researchgate.netnih.gov

The diverse biological activities exhibited by N,N'-disubstituted thioureas are extensive, encompassing antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antitubercular properties. nih.govresearchgate.netmdpi.comresearchgate.net Their ability to interact with a variety of biological targets, including enzymes and receptors, underpins their therapeutic promise. nih.govontosight.ai For instance, certain thiourea derivatives have shown potent inhibitory effects against enzymes like urease and nitric oxide synthase, highlighting their potential in treating related disorders. rsc.orgmdpi.com

Beyond their medicinal applications, these derivatives serve as crucial intermediates in organic synthesis, facilitating the creation of complex heterocyclic compounds. nih.govnih.gov Their capacity to act as versatile ligands for metal ions has also led to the development of novel metal complexes with unique catalytic and material properties. nih.govrsc.org The flexibility in their synthesis allows for the introduction of various functional groups, enabling the fine-tuning of their chemical and physical characteristics for specific applications in materials science, agriculture, and as organocatalysts. nih.gov

Rationale for the Comprehensive Academic Investigation of 1-Benzyl-3-(4-butylphenyl)thiourea

The specific compound, this compound, warrants a detailed academic investigation due to its unique combination of structural features, which suggests a high potential for novel applications. The presence of a benzyl (B1604629) group and a 4-butylphenyl group attached to the thiourea core creates a molecule with a balance of lipophilicity and potential for specific biological interactions.

The rationale for its in-depth study is rooted in the established significance of the broader class of N,N'-disubstituted thioureas. The introduction of a butylphenyl substituent is of particular interest as alkyl chains can influence the compound's pharmacokinetic properties, potentially enhancing its bioavailability and efficacy. The benzyl group, a common pharmacophore, can also contribute to its biological activity profile. A comprehensive investigation is necessary to elucidate the specific chemical, physical, and biological properties conferred by this unique substitution pattern.

Overview of Research Trajectories for Thiourea-Based Compounds and Underexplored Facets Pertaining to this compound

Current research on thiourea-based compounds is multifaceted, with significant efforts directed towards the synthesis of new derivatives and the evaluation of their biological activities. nih.govrsc.orgmdpi.com A major trajectory involves the design and development of novel anticancer, antimicrobial, and antiviral agents. nih.govresearchgate.netmdpi.comnih.gov Another key area of focus is their application in coordination chemistry, where they are used to create metal complexes with tailored catalytic and material properties. nih.gov The exploration of green and efficient synthetic methodologies for thiourea derivatives is also a growing trend. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(4-butylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S/c1-2-3-7-15-10-12-17(13-11-15)20-18(21)19-14-16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14H2,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCALERKPVSFNRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Optimized Production of 1 Benzyl 3 4 Butylphenyl Thiourea

Historical and Current Synthetic Routes for N,N'-Disubstituted Thioureas

The synthesis of N,N'-disubstituted thioureas has evolved from classical methods, often employing hazardous reagents, to more modern, efficient, and environmentally benign protocols.

Historically, one of the most common methods for preparing these compounds involves the reaction of an amine with an isothiocyanate. researchgate.net This method is versatile and generally provides high yields of the desired thiourea (B124793) derivative. researchgate.net Other traditional routes include the reaction of amines with thiophosgene (B130339) or carbon disulfide. google.comnih.gov The thiophosgene method involves its condensation with an amine to form an isothiocyanate intermediate, which then reacts with another amine. google.com The carbon disulfide method proceeds through the formation of a dithiocarbamate (B8719985) salt, which is then desulfurized in situ to yield the isothiocyanate, followed by reaction with an amine. nih.gov Further established methods involve the reaction of anilines with sodium or ammonium (B1175870) thiocyanate (B1210189) in the presence of strong acids, the use of silicon tetraisothiocyanate with amines, and the high-temperature reaction of unsubstituted thiourea with primary amines.

In recent years, significant advancements have led to the development of more efficient and safer synthetic methodologies. Microwave-assisted synthesis has emerged as a powerful tool, drastically reducing reaction times from hours to minutes while maintaining high purity and yields. researchgate.net Another modern approach is mechanochemical synthesis, which involves grinding the reactants together, often in the absence of a solvent, leading to quantitative yields in a short time. nih.gov This solid-state method is considered a form of "click" chemistry due to its efficiency and simplicity. nih.gov Researchers have also explored novel catalytic systems, such as using a ZnO/Al2O3 composite for the reaction between amines and carbon disulfide, and processes conducted in aqueous media to enhance the environmental profile of the synthesis. researchgate.netacs.orggoogle.com

| Method | Reagents | Conditions | Advantages | Disadvantages | Citations |

| Isothiocyanate Route | Amine + Isothiocyanate | Often room temperature, various solvents | High versatility, generally good yields | Availability and stability of isothiocyanates can be a limitation | , researchgate.net, nih.gov |

| Carbon Disulfide Route | Amine + Carbon Disulfide | Often requires a base or metal catalyst, may involve an intermediate step | Readily available starting materials | Use of toxic and flammable CS2, potential for side products | google.com, nih.gov |

| Thiophosgene Route | Amine + Thiophosgene | Forms an isothiocyanate intermediate | Effective for certain substrates | Thiophosgene is highly toxic and corrosive | google.com, researchgate.net |

| Microwave-Assisted | Amine + Isothiocyanate (or other precursors) | Microwave irradiation | Drastic reduction in reaction time (minutes vs. hours) | Requires specialized equipment | researchgate.net |

| Mechanochemical | Amine + Isothiocyanate | Manual grinding or automated ball milling (often solvent-free) | Rapid, high yields, environmentally friendly (solventless) | May not be suitable for all substrates, scalability can be a challenge | nih.gov |

| Aqueous Medium | Primary Amines + Carbon Disulfide | Water as solvent, room temperature, catalyst-free | Environmentally benign ("green"), suitable for large-scale production | Primarily demonstrated for symmetrical thioureas | researchgate.net |

Development and Optimization of Reaction Pathways for 1-Benzyl-3-(4-butylphenyl)thiourea

The primary and most direct synthetic pathway for this compound involves the nucleophilic addition of an amine to an isothiocyanate. This can be achieved through two equivalent approaches:

Reaction of benzylamine (B48309) with 4-butylphenyl isothiocyanate.

Reaction of 4-butylaniline (B89568) with benzyl (B1604629) isothiocyanate.

A closely related synthesis, that of 1-Benzoyl-3-(4-n-butylphenyl)thiourea, was successfully achieved by reacting freshly prepared benzoyl isothiocyanate with 4-n-butylaniline in acetone (B3395972), resulting in a 95% yield after stirring for two hours. nih.gov This procedure serves as a strong model for the synthesis of the target compound. The reaction would likely proceed under similar mild conditions, involving the stirring of stoichiometric amounts of the respective amine and isothiocyanate in a suitable solvent like acetone at room temperature.

Optimization of this reaction pathway would involve a systematic study of several parameters to maximize yield and purity while minimizing reaction time and environmental impact.

Solvent Screening: While acetone is a viable choice, other polar aprotic solvents such as acetonitrile (B52724), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) could be evaluated for their effect on reaction rate and product solubility.

Temperature Control: The reaction is typically exothermic and proceeds readily at room temperature. However, gentle heating or cooling might be necessary to control the reaction rate and prevent the formation of byproducts.

Catalysis: While this reaction often proceeds without a catalyst, the use of a mild base could be explored to deprotonate the amine, potentially increasing its nucleophilicity and accelerating the reaction, though this is not typically required.

Alternative Energy Sources: To enhance efficiency, alternative energy sources can be employed. Microwave-assisted synthesis has been shown to reduce the reaction time for N,N'-disubstituted thioureas from 8-12 hours to just 1.5-2.0 minutes. researchgate.net Similarly, mechanochemical methods, such as ball milling, could provide a rapid, high-yield, and solvent-free alternative. nih.gov

The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed. Upon completion, the product, this compound, is typically isolated by precipitation upon pouring the reaction mixture into water, followed by filtration and purification through recrystallization. nih.gov

Green Chemistry Principles in the Synthesis and Isolation of this compound

The application of green chemistry principles to the synthesis of thiourea derivatives aims to reduce the environmental footprint by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org Several innovative approaches can be applied to the production of this compound.

Benign Solvents: A key principle of green chemistry is the use of safer solvents. For thiourea synthesis, water has been successfully used as a solvent for the reaction of primary amines and carbon disulfide, offering significant environmental benefits over traditional volatile organic solvents. google.comresearchgate.net Another promising area is the use of deep eutectic solvents (DES), which can act as both the catalyst and the reaction medium. rsc.orgrsc.org These solvents are often biodegradable, have low toxicity, and can be recycled and reused for multiple reaction cycles with no significant loss in activity. rsc.orgrsc.org Cyrene has also been identified as a viable green alternative to solvents like THF for the synthesis of thiourea derivatives. nih.gov

Solvent-Free Synthesis: An even greener approach is to eliminate the solvent entirely. Mechanochemical synthesis via ball milling represents an effective solvent-free method for producing N,N'-disubstituted thioureas, often leading to quantitative yields rapidly. nih.gov

Atom Economy and Waste Reduction: One-pot synthesis, where sequential reactions are carried out in a single reactor, improves efficiency and reduces waste from intermediate purification steps. mdpi.comnih.govarkat-usa.org The direct reaction of an amine and an isothiocyanate is highly atom-economical, as all atoms from the reactants are incorporated into the final product.

Energy Efficiency: Conventional heating methods can be energy-intensive. Microwave-assisted synthesis offers a more energy-efficient alternative by providing rapid and localized heating, which dramatically shortens reaction times. researchgate.net

| Green Chemistry Approach | Description | Relevance to Synthesis of this compound | Citations |

| Use of Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water, deep eutectic solvents (DES), or Cyrene. | The reaction could be adapted to use water or a recyclable DES system as the reaction medium, reducing solvent waste and toxicity. | rsc.org, google.com, nih.gov, rsc.org, researchgate.net |

| Solvent-Free Conditions | Performing reactions without a solvent, typically using mechanochemistry (ball milling) or by reacting neat reagents. | Grinding benzylamine and 4-butylphenyl isothiocyanate (or vice versa) in a ball mill could provide a rapid, efficient, and solventless route to the product. | nih.gov |

| Energy Efficiency | Employing methods like microwave irradiation to reduce reaction times and energy consumption compared to conventional heating. | Microwave-assisted synthesis could reduce the production time from hours to minutes, lowering overall energy usage. | researchgate.net |

| Catalyst-Free Reactions | Designing synthetic routes that do not require a catalyst, simplifying purification and avoiding toxic metal catalysts. | The primary amine-isothiocyanate reaction typically requires no catalyst, making it an inherently green and efficient method. | researchgate.net |

Scalability and Process Intensification Strategies for this compound Manufacturing

Scaling up the production of this compound from laboratory to industrial scale requires careful consideration of process safety, efficiency, cost-effectiveness, and environmental impact. Several strategies can be employed to achieve these goals.

Process Simplification: One-pot synthesis procedures are highly advantageous for large-scale manufacturing as they eliminate the need for isolating and purifying intermediates, which reduces equipment usage, operational time, and waste generation. arkat-usa.orgresearchgate.net The direct reaction of benzylamine and 4-butylphenyl isothiocyanate is a prime candidate for a streamlined, single-step process.

Scalable Methodologies: Synthetic routes developed using green chemistry principles are often more scalable. For instance, a process using water as a solvent is highly desirable for industrial applications due to its low cost, non-flammability, and minimal environmental impact. researchgate.net Methods that have been demonstrated to perform well on a larger scale, such as the use of deep eutectic solvents, offer a viable path for increased production. rsc.org

Process Intensification (PI): PI aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, this could involve:

Continuous Flow Chemistry: Shifting from traditional batch reactors to continuous flow systems can offer significant advantages. Flow reactors provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety, especially for exothermic reactions. This leads to higher consistency in product quality and increased throughput.

Microwave Technology: The use of industrial-scale microwave reactors can be a key PI strategy. The rapid heating provided by microwaves can significantly accelerate the reaction, increasing productivity without the need for large, high-pressure batch reactors.

Advanced Mixing: Utilizing high-shear mixers can improve the reaction rate in heterogeneous systems or when reactants have limited solubility, ensuring efficient contact between the amine and isothiocyanate phases.

By integrating these strategies, the manufacturing process for this compound can be made more robust, economically viable, and sustainable, meeting the demands of industrial-scale production.

Advanced Structural Elucidation and Solid State Analysis of 1 Benzyl 3 4 Butylphenyl Thiourea

Conformational Preferences and Intermolecular Interactions within Crystalline 1-Benzyl-3-(4-butylphenyl)thiourea

In the absence of crystallographic data, any discussion of the conformational preferences and intermolecular interactions of this compound is purely theoretical. Generally, thiourea (B124793) derivatives are known to exhibit a range of conformations, largely influenced by the nature of their substituents. The presence of N-H and C=S groups allows for the formation of various intermolecular hydrogen bonds, which play a significant role in the packing of molecules in the solid state. However, the specific interactions and preferred conformation for this compound have not been experimentally determined.

Polymorphism and Crystallization Engineering of this compound

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical aspect of solid-state chemistry. Each polymorph can have different physical properties. There are no published studies on the polymorphism or crystallization engineering of this compound. Such investigations would be necessary to understand its solid-state behavior and to control its crystallization to obtain desired crystalline forms.

Solid-State Spectroscopic Investigations (e.g., NMR, IR, Raman) for Probing Local Environments and Hydrogen Bonding in this compound

Solid-state spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are powerful tools for probing the local chemical environments and hydrogen bonding within a crystal lattice. However, no specific solid-state NMR, IR, or Raman spectra for this compound have been reported in the scientific literature. While solution-state NMR and IR data might exist as part of routine characterization, dedicated solid-state studies that provide detailed structural insights are not available.

Theoretical and Computational Chemistry of 1 Benzyl 3 4 Butylphenyl Thiourea

Density Functional Theory (DFT) Studies on the Electronic Structure and Reactivity of 1-Benzyl-3-(4-butylphenyl)thiourea

Density Functional Theory (DFT) has been a important tool in understanding the electronic structure and reactivity of thiourea (B124793) derivatives. For instance, studies on similar compounds, such as S-benzyl β-N-(4-NN bis-chloroaminophenyl methylene) dithiocarbazate, have utilized DFT with basis sets like 6-311G(2d, 2p) to optimize molecular structures and calculate vibrational frequencies. researchgate.net These theoretical calculations have shown good agreement with experimental data from techniques like IR spectroscopy, validating the computational models. researchgate.net

DFT studies on related thiourea compounds have also been used to analyze their electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and stability of a molecule. researchgate.net For example, a large energy gap, as seen in some thiourea derivatives, indicates high stability and potential for chemical reactivity, making them useful in various chemical syntheses. researchgate.net

Furthermore, DFT calculations have been employed to investigate the electronic transitions in thiourea compounds. Time-dependent DFT (TD-DFT) is used to analyze UV-visible absorption spectra, providing insights into the nature of electronic excitations within the molecule. researchgate.net Natural bond orbital (NBO) analysis, another DFT-based method, helps in understanding molecular stability and intramolecular interactions. researchgate.net

Table 1: Key Parameters from DFT Studies of Thiourea Derivatives

| Parameter | Significance | Typical Findings for Thiourea Derivatives |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. researchgate.net | Large gap suggests high stability and potential reactivity. researchgate.net |

| Vibrational Frequencies | Correlates with experimental IR spectra for structural validation. researchgate.net | Good agreement between calculated and experimental values. researchgate.net |

| NBO Analysis | Reveals intramolecular interactions and molecular stability. researchgate.net | Provides insights into charge transfer and bonding. |

| TD-DFT | Analyzes electronic transitions and UV-Vis spectra. researchgate.net | Identifies π-to-π* transitions. nih.gov |

Molecular Dynamics Simulations of this compound in Diverse Chemical Environments

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of molecules like this compound in various environments. These simulations can provide insights into conformational changes, interactions with solvent molecules, and the stability of the compound over time.

For instance, MD simulations have been used to study the stability of related thiourea derivatives when interacting with biological macromolecules. jppres.com These simulations can reveal the nature of intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that govern the binding of the compound to a receptor. jppres.com

The behavior of thiourea compounds in different chemical environments, such as in hydrophilic (water) and hydrophobic (benzene) media, has been investigated using computational models like the Conductor-Like Polarizable Continuum Model (C-PCM). mdpi.com These studies help to understand how the solvent affects the reactivity and conformational preferences of the molecule.

Table 2: Applications of Molecular Dynamics Simulations for Thiourea Derivatives

| Simulation Aspect | Information Gained | Relevance |

|---|---|---|

| Conformational Analysis | Identifies stable conformations and flexibility of the molecule. | Crucial for understanding receptor binding. |

| Solvent Effects | Shows how different solvents influence molecular behavior. mdpi.com | Predicts solubility and partitioning behavior. |

| Ligand-Receptor Interactions | Elucidates the binding mode and stability of the complex. jppres.com | Guides the design of more potent analogs. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues and Target Interactions (In Vitro Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. ijnrd.org This approach is valuable for predicting the activity of new analogs and for understanding the structural features that are important for a specific biological effect. ijnrd.org

QSAR studies have been performed on various thiourea derivatives to model their activities, such as antifungal, antibacterial, and anticancer effects. farmaciajournal.comresearchgate.net These models often use molecular descriptors that quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. For example, a 3D-QSAR model was developed for a series of nopol-derived 1,3,4-thiadiazole-thiourea compounds to understand their antifungal activity. nih.govresearchgate.net

In the context of this compound and its analogues, QSAR models can be developed based on their in vitro activity against specific targets. For example, the analysis of structure-activity relationships for N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 receptor antagonists has been investigated. nih.gov Such studies help in identifying key structural modifications that can enhance the desired biological activity. nih.gov

Table 3: Key Components of QSAR Studies on Thiourea Derivatives

| Component | Description | Example Application |

|---|---|---|

| Molecular Descriptors | Numerical representations of molecular properties (e.g., logP, molecular weight, electronic parameters). farmaciajournal.com | Correlating lipophilicity with bioavailability. farmaciajournal.com |

| Statistical Models | Mathematical equations relating descriptors to biological activity (e.g., multiple linear regression). mdpi.com | Predicting the antileukemic activity of PRMT1 inhibitors. mdpi.com |

| Model Validation | Assessing the predictive power of the QSAR model using internal and external test sets. mdpi.com | Ensuring the reliability of activity predictions for new compounds. mdpi.com |

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping of this compound

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and shapes of these orbitals are critical for understanding chemical reactivity and reaction mechanisms. wikipedia.org

FMO analysis of thiourea derivatives provides insights into their electrophilic and nucleophilic nature. For instance, the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov

Electrostatic Potential (ESP) mapping is another valuable tool that visualizes the charge distribution on the molecular surface. The ESP map identifies regions that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.gov For thiourea derivatives, the ESP map can highlight the reactive sites, such as the sulfur and nitrogen atoms. researchgate.net

Table 4: Insights from FMO and ESP Analysis of Thiourea Derivatives

| Analysis | Information Provided | Chemical Interpretation |

|---|---|---|

| HOMO Energy and Distribution | Identifies regions of high electron density, prone to electrophilic attack. rsc.org | Indicates the molecule's ability to act as a nucleophile. rsc.org |

| LUMO Energy and Distribution | Identifies regions of low electron density, susceptible to nucleophilic attack. rsc.org | Indicates the molecule's ability to act as an electrophile. rsc.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. nih.gov | A smaller gap implies higher reactivity and lower kinetic stability. nih.gov |

| Electrostatic Potential Map | Visualizes the charge distribution on the molecular surface. nih.gov | Red (negative) regions indicate nucleophilic centers, while blue (positive) regions indicate electrophilic centers. researchgate.net |

Mechanistic Investigations of 1 Benzyl 3 4 Butylphenyl Thiourea S Interactions and Reactivity

Studies on 1-Benzyl-3-(4-butylphenyl)thiourea as an Organocatalyst in Stereoselective and General Organic Transformations

While specific studies detailing the use of this compound as an organocatalyst are not prominent in the available literature, its structure is emblematic of bifunctional thiourea (B124793) catalysts. These catalysts are renowned for their ability to activate substrates through non-covalent interactions, particularly dual hydrogen bonding. researchgate.netuva.es

General Mechanism of Thiourea Organocatalysis: The catalytic activity of thiourea derivatives stems from the two acidic N-H protons, which can form a bidentate hydrogen-bond complex with electrophiles containing basic sites (e.g., carbonyls, imines, nitro groups). This interaction polarizes the electrophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and making it more susceptible to nucleophilic attack. In bifunctional variants, a basic moiety (like an amine) attached to the thiourea scaffold can simultaneously activate the nucleophile through deprotonation or hydrogen bonding, leading to highly organized, stereoselective transition states. uva.es

Novel supported cinchona-derived thioureas have been shown to be effective in promoting highly enantioselective aza-Friedel-Crafts reactions between naphthols and N-Boc ketimines. uva.es The catalyst activates the ketimine through hydrogen bonding to the thiourea moiety, while the quinuclidine (B89598) nitrogen of the cinchona alkaloid acts as a general base, facilitating the reaction with high stereocontrol. uva.es Given its structure, this compound could theoretically function as a simple hydrogen-bond donor catalyst, activating electrophiles for various transformations. The table below illustrates the performance of a representative cinchona-derived thiourea catalyst in an aza-Friedel-Crafts reaction, a typical application for this class of organocatalysts.

| Entry | Reactants | Solvent | Conversion (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| 1 | N-Boc-ketimine + 1-Naphthol | Toluene | 96 | 93:7 |

| 2 | N-Boc-ketimine + 1-Naphthol | CH2Cl2 | ~100 | 85:15 |

| 3 | N-Boc-ketimine + 1-Naphthol | Et2O | 98 | 91:9 |

| 4 | N-Benzyl-ketimine + 1-Naphthol | Toluene | 98 | 96:4 |

Mechanistic Probes for the Binding Affinity of this compound to Specific Biological Targets (In Vitro Enzyme or Receptor Systems)

Thiourea derivatives are a well-established class of compounds with diverse biological activities, including potential interactions with enzymes and receptors. ontosight.ai The mechanism of action often involves the thiourea moiety acting as a hydrogen bond donor, interacting with key amino acid residues in the active site or binding pocket of a protein. The lipophilic benzyl (B1604629) and butylphenyl groups of this compound would further influence binding through hydrophobic interactions.

Although specific in vitro binding assays for this compound are not detailed in the reviewed literature, studies on analogous compounds provide insight. For instance, nitrone derivatives containing triazole rings have been evaluated for their ability to inhibit enzymes like soybean lipoxygenase (LOX), a key enzyme in inflammatory pathways. mdpi.com In one such study, nitrone 10c , bearing a 2,4-difluorophenyl motif, was identified as the most potent LOX inhibitor with an IC₅₀ value of 10 μM. mdpi.com This highlights how aromatic substitutions can fine-tune the inhibitory potency of a molecule.

The general structure of this compound suggests it could be investigated as an inhibitor for various enzymes where hydrogen bonding and hydrophobic interactions are critical for ligand recognition.

| Compound | Substituent on Phenyl Ring | Inhibition (%) @ 100 μM | IC₅₀ (μM) |

|---|---|---|---|

| 10a | H | 57 | > 100 |

| 10b | 4-Fluoro | 79 | 50 |

| 10c | 2,4-Difluoro | 90 | 10 |

| 10d | 4-Fluoro-3-methyl | 45 | > 100 |

Coordination Chemistry of this compound as a Ligand with Transition Metal Ions

The thiourea functional group is an excellent ligand for transition metal ions, owing to the presence of both soft (sulfur) and hard (nitrogen) donor atoms. researchgate.net This allows thiourea derivatives to act as versatile ligands, coordinating to metals in various modes. conicet.gov.arnih.gov While specific complexes of this compound are not described in the searched results, the coordination behavior of N,N'-disubstituted and N-aroyl-N'-aryl thioureas has been extensively studied. researchgate.netcardiff.ac.uk

Typically, thiourea ligands coordinate to transition metals through the sulfur atom, which is a soft donor and prefers to bind with soft or borderline metal ions like Pd(II), Pt(II), Cu(I), and Zn(II). nih.govcardiff.ac.uk In many acylthiourea complexes, the ligand acts in a bidentate fashion, coordinating through both the sulfur atom and the carbonyl oxygen atom, forming a stable six-membered chelate ring. nih.gov For a non-acyl derivative like this compound, monodentate coordination via the sulfur atom is most likely. The resulting complexes can adopt various geometries depending on the metal ion, its oxidation state, and the other ligands present.

| Metal Ion | Typical Coordination Mode | Common Geometry | Example Ligand Class |

|---|---|---|---|

| Ni(II) | Bidentate (S, O) or Monodentate (S) | Square Planar, Octahedral | Acylthioureas, N,N'-disubstituted thioureas |

| Cu(II) | Bidentate (S, O) or Monodentate (S) | Square Planar, Distorted Tetrahedral | Acylthioureas, N-phenyl-N'-(triazolyl)thiourea |

| Pd(II) | Bidentate (S, N) | Square Planar | Acylthioureas |

| Zn(II) | Bidentate (S, O) | Distorted Tetrahedral | Acylthioureas |

Reaction Kinetics and Thermodynamic Profiles of this compound in Model Chemical Reactions

Detailed reaction kinetics and thermodynamic profiles for this compound are not available in the surveyed literature. However, structural data from closely related compounds can provide insight into its potential reactivity. A crystallographic study of 1-Benzoyl-3-(4-n-butylphenyl)thiourea, an analogue differing by a carbonyl group on the benzyl side, reveals key structural features that influence reactivity. nih.gov

The molecule exists in the thione form, with typical C=S and C=O double bonds. The C-N bonds within the thiourea and amide core exhibit partial double-bond character, indicating electron delocalization, which contributes to the planarity and stability of the core structure. nih.gov The molecule adopts a conformation stabilized by an intramolecular N-H···O hydrogen bond, forming a six-membered ring. In the crystal packing, intermolecular N-H···S hydrogen bonds link molecules into dimers. nih.gov

These structural parameters are crucial for understanding reactivity. The partial double bond character of the C-N bonds affects the rotational barriers and conformational flexibility of the molecule. The acidity of the N-H protons and the nucleophilicity of the sulfur atom, which are central to its role in catalysis and coordination, are governed by the electronic effects of the benzyl and butylphenyl substituents. Kinetic and thermodynamic studies would be necessary to quantify these effects, for example, by measuring reaction rates and equilibrium constants in proton exchange or metal complexation reactions.

| Parameter | Description | Observation |

|---|---|---|

| Molecular Form | Tautomeric form in the solid state | Exists in the thione form |

| C-N Bond Character | Bond order of the thiourea C-N bonds | Shortened bond lengths indicate partial double-bond character |

| Intramolecular Bonding | Hydrogen bonding within the molecule | An N-H···O hydrogen bond forms a stable six-membered ring |

| Intermolecular Bonding | Hydrogen bonding between molecules | N-H···S hydrogen bonds lead to centrosymmetric dimers in the crystal lattice |

Structure Activity Relationship Sar Exploration for 1 Benzyl 3 4 Butylphenyl Thiourea Derivatives

Systematic Modulations of the Benzyl (B1604629) Substituent and Their Influence on Biological and Catalytic Activities of Thiourea (B124793) Analogues

The benzyl group of 1-benzyl-3-(4-butylphenyl)thiourea offers a rich canvas for synthetic modification. Alterations to the phenyl ring of this substituent can profoundly impact the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological targets or its efficacy as a catalyst.

Research on analogous N-benzyl thiourea derivatives has demonstrated that the introduction of substituents on the benzyl ring is a viable strategy for modulating biological activity. nih.govjlu.edu.cnresearchgate.net For instance, the presence and position of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can fine-tune the compound's properties. In some series of thiourea derivatives, EWGs such as nitro or halogen atoms on the benzyl ring have been shown to enhance antitumor activity. nih.gov This enhancement may be attributed to altered binding affinities with target proteins or changes in the molecule's pharmacokinetic profile.

Conversely, the introduction of EDGs like methoxy (B1213986) or alkyl groups can also modify activity, sometimes leading to a different pharmacological profile altogether. Studies on N-4-substituted-benzyl-N'-tert-butylbenzyl thioureas as vanilloid receptor ligands revealed that the nature of the substituent at the 4-position of the benzyl ring is critical for determining whether the compound acts as an agonist or an antagonist. nih.gov

In the context of catalysis, the electronic nature of the benzyl substituent can affect the acidity of the N-H protons of the thiourea core. This is a key factor in thiourea-based organocatalysis, where the molecule often acts as a hydrogen-bond donor to activate substrates. An EWG on the benzyl ring would increase the acidity of the N-H protons, potentially enhancing catalytic activity in reactions that benefit from stronger hydrogen bonding.

A systematic exploration of these modifications for this compound analogues could be summarized as follows:

| Modification on Benzyl Ring | Rationale | Potential Impact on Activity |

| Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -Cl, -F) | Increases N-H acidity; alters electronic interactions (e.g., dipole moment, quadrupole moment). | Enhanced catalytic activity in hydrogen-bond-driven reactions; potential increase in certain biological activities (e.g., anticancer, antimicrobial). nih.govnih.gov |

| Electron-Donating Groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂) | Decreases N-H acidity; increases electron density in the aromatic ring. | Modulation of receptor-binding selectivity; potential shift in biological activity profile (e.g., from antagonist to agonist). nih.gov |

| Steric Bulk (e.g., replacing -H with -C(CH₃)₃) | Introduces steric hindrance around the thiourea core. | May improve selectivity by restricting binding orientations; could also decrease activity by preventing optimal binding. |

| Positional Isomerism (ortho-, meta-, para-substitution) | Alters the spatial relationship between the substituent and the thiourea backbone. | Can significantly impact binding affinity and activity by affecting the molecule's overall conformation and ability to fit into a binding pocket. researchgate.net |

This systematic approach allows for the development of a comprehensive SAR profile, guiding the design of second-generation compounds with optimized activity.

Impact of Variations on the Butylphenyl Moiety on the Mechanistic Profile of this compound Derivatives

Variations can be introduced in several ways:

Altering the Alkyl Chain: The n-butyl group provides a significant hydrophobic character. Shortening (e.g., to propyl, ethyl) or lengthening (e.g., to pentyl, hexyl) this chain would directly impact the molecule's lipophilicity (logP). This is a key parameter affecting cell membrane permeability and interaction with hydrophobic pockets in target proteins. Changing the isomer of the butyl group (e.g., isobutyl, sec-butyl, tert-butyl) would introduce varying degrees of steric bulk, which could influence binding selectivity and potency.

Modifying the Phenyl Ring: The phenyl ring itself can be substituted with various groups. For example, introducing fluorine atoms can enhance metabolic stability and alter binding interactions through potential halogen bonding. Research on other N-aryl thioureas has shown that the nature and position of substituents on the aryl ring are crucial for activity. researchgate.netnih.gov

The table below outlines potential modifications and their expected impact:

| Modification on Butylphenyl Moiety | Rationale | Potential Impact on Mechanistic Profile |

| Varying Alkyl Chain Length (C₁-C₆) | Modulates hydrophobicity and van der Waals interactions. | Affects membrane permeability and strength of interaction with hydrophobic binding pockets. |

| Alkyl Chain Isomerism (isobutyl, tert-butyl) | Introduces steric bulk and changes the shape of the hydrophobic tail. | Can enhance selectivity for a specific target by optimizing the fit within the binding site. |

| Positional Isomerism of Butyl Group (ortho, meta) | Alters the overall molecular geometry and dipole moment. | Could lead to a loss or gain of activity by changing the orientation required for optimal target engagement. |

| Aromatic Ring Substitution (e.g., -F, -Cl, -OCH₃) | Modifies the electronic properties and metabolic stability of the ring. | Can improve pharmacokinetic properties and introduce new binding interactions (e.g., halogen bonds). nih.gov |

These variations allow for the fine-tuning of the molecule's interaction with its biological target, potentially leading to derivatives with improved efficacy and a more desirable mechanistic profile. The synthesis of such derivatives is often straightforward, reacting substituted anilines with carbon disulfide or an appropriate isothiocyanate. nih.gov

Stereochemical Considerations and Enantioselective Synthesis of Chiral Analogues of this compound

The introduction of stereocenters into the this compound scaffold opens up a third dimension for SAR exploration. Biological systems are inherently chiral, and thus, enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities.

A chiral center can be readily introduced into the target molecule by modifying the benzyl portion. For instance, using (R)- or (S)-α-methylbenzylamine instead of benzylamine (B48309) in the synthesis would yield the corresponding chiral thiourea analogues. The synthesis of such chiral thioureas has been well-described in the literature. nih.gov The effect of stereochemistry on the biological activity of chiral thiourea compounds has been noted in various studies, including those investigating them as potential anticancer agents. nih.gov

The two resulting enantiomers, (R)- and (S)-1-(1-phenylethyl)-3-(4-butylphenyl)thiourea, would be non-superimposable mirror images. Their differential interaction with a chiral biological target (like an enzyme or receptor) could lead to one enantiomer being significantly more active than the other (the eutomer) or even having a completely different effect.

The enantioselective synthesis of such analogues is a key goal to access the pure enantiomers for biological evaluation. Modern organocatalysis provides powerful tools for this purpose. Chiral thiourea derivatives themselves are widely used as catalysts in asymmetric synthesis because of their ability to activate substrates through hydrogen bonding. nih.govrsc.org For the synthesis of chiral thiourea end-products, methods often rely on the use of a chiral starting material (a chiral amine or isothiocyanate) or chiral auxiliaries. Asymmetric ring-opening reactions of cyclic anhydrides catalyzed by chiral diamine-derived thioureas highlight the importance of stereochemistry in molecular recognition. acs.org

Exploring the stereochemistry of this compound analogues is a critical step in developing potent and selective therapeutic agents or catalysts, as it allows for the isolation of the more active and less toxic stereoisomer.

Development of Pharmacophore Models and Molecular Interaction Maps for this compound (In Vitro Context)

Pharmacophore modeling is a powerful computational tool used to identify the essential structural features of a molecule required for its biological activity. nih.gov For this compound, a pharmacophore model would provide a 3D map of these key features, guiding the design of new derivatives with improved affinity for a specific biological target.

Based on its structure, the key pharmacophoric features of this compound can be defined as:

Hydrogen Bond Donors (HBD): The two N-H groups of the thiourea core are excellent hydrogen bond donors.

Hydrogen Bond Acceptor (HBA): The sulfur atom of the C=S group acts as a hydrogen bond acceptor.

Aromatic/Hydrophobic Features (AR/HY): The benzyl ring and the butylphenyl ring represent two distinct aromatic and hydrophobic regions.

Hydrophobic Aliphatic Feature (HY): The n-butyl group constitutes a significant hydrophobic feature.

A hypothetical pharmacophore model is depicted below:

Pharmacophore Features of this compound

Molecular interaction maps, often generated from molecular docking studies, would visualize how these pharmacophoric features interact with the amino acid residues within the binding site of a target protein. researchgate.netacs.org For example:

The N-H groups could form crucial hydrogen bonds with backbone carbonyls or acidic residues (e.g., Asp, Glu) of the protein.

The thiocarbonyl sulfur could accept a hydrogen bond from residues like Arg or Lys.

The benzyl and phenyl rings could engage in π-π stacking or π-cation interactions with aromatic residues like Phe, Tyr, or Trp.

The butyl group would likely occupy a hydrophobic pocket, forming van der Waals interactions with aliphatic residues such as Leu, Ile, and Val.

The development of such models is an iterative process. A set of active and inactive analogues would be used to refine the pharmacophore model, making it more predictive. These computational insights, when combined with experimental synthesis and in vitro testing, provide a robust framework for understanding the SAR of this compound and accelerating the discovery of new, optimized compounds. nih.gov

Potential Applications of 1 Benzyl 3 4 Butylphenyl Thiourea in Advanced Materials and Chemical Technologies

Integration of 1-Benzyl-3-(4-butylphenyl)thiourea into Polymer Science: Functional Additives and Monomers

The integration of thiourea (B124793) derivatives, such as this compound, into polymer science offers intriguing possibilities for creating materials with enhanced properties. These compounds can act as both functional additives and monomers, contributing unique characteristics to the final polymer.

As functional additives, thiourea derivatives can be incorporated into existing polymer matrices to impart specific functionalities. For instance, the presence of sulfur and nitrogen atoms in the thiourea moiety can enhance a polymer's ability to coordinate with metal ions. This property is particularly useful in applications such as heavy metal removal from contaminated water or the development of polymer-based catalysts. The benzyl (B1604629) and butylphenyl groups in this compound can improve its compatibility with various polymer matrices, facilitating its dispersion and preventing phase separation.

Moreover, thiourea derivatives can act as monomers in polymerization reactions. The amine groups in the thiourea structure can react with other monomers, such as isocyanates or epoxides, to form novel polymer chains. This allows for the direct incorporation of the thiourea functionality into the polymer backbone, leading to materials with inherent properties derived from the thiourea unit. For example, polymers containing thiourea moieties may exhibit enhanced thermal stability, flame retardancy, or altered optical properties. Research into the use of thiourea derivatives as monomers has shown the potential to create a diverse range of polymers with tailored functionalities. nih.gov

The ability of thiourea derivatives to form strong hydrogen bonds is another key aspect of their utility in polymer science. mersin.edu.tr These hydrogen bonds can influence the morphology and mechanical properties of the resulting polymers, leading to materials with improved strength, toughness, and thermal resistance. The specific arrangement of the benzyl and butylphenyl groups in this compound can further direct the formation of these hydrogen bonding networks, offering a degree of control over the final material properties.

Application of this compound in Sensor Design and Chemo/Biosensing Systems

The unique molecular structure of this compound makes it a promising candidate for applications in sensor design and the development of chemo/biosensing systems. The core of its sensing capability lies in the thiourea functional group, which contains both hydrogen bond donors (N-H groups) and a sulfur atom that can act as a binding site for various analytes.

Thiourea derivatives have been extensively studied as chemosensors for the detection of both cations and anions. nih.govdigitellinc.com The nitrogen and sulfur atoms can coordinate with metal ions, leading to a detectable signal change, such as a color change (colorimetric sensing) or a change in fluorescence (fluorescent sensing). acs.org Specifically, thiourea-based sensors have shown high selectivity and sensitivity for heavy metal ions like mercury (Hg²⁺), which are significant environmental pollutants. nih.govanalis.com.my The interaction between the thiourea group and the metal ion can disrupt the sensor's electronic structure, resulting in a measurable optical or electrochemical response.

The benzyl and butylphenyl substituents on the thiourea core of this compound play a crucial role in fine-tuning its sensing properties. These bulky aromatic groups can create a specific binding pocket, enhancing the selectivity of the sensor for a particular analyte. By modifying these substituents, it is possible to tailor the sensor's affinity and selectivity for different target molecules.

In the context of biosensing, thiourea derivatives can be used to detect biologically relevant molecules. For example, they can be designed to bind to specific anions, such as phosphate (B84403) or carboxylate, which are abundant in biological systems. This can be achieved through hydrogen bonding interactions between the N-H groups of the thiourea and the oxygen atoms of the anion. Furthermore, thiourea-based compounds can be functionalized with biomolecules, such as enzymes or antibodies, to create highly specific biosensors. These sensors can be used for a variety of applications, including disease diagnosis and drug discovery.

The development of sensors based on this compound could involve its immobilization on a solid support, such as a polymer film or a nanoparticle surface. aip.org This would lead to the creation of robust and reusable sensor devices. The choice of the support material and the method of immobilization can also influence the sensor's performance.

Role of this compound in Supramolecular Chemistry and Self-Assembly Phenomena

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-defined structures known as supramolecular assemblies. This compound possesses several structural features that make it an excellent building block for the construction of such assemblies.

The key to the supramolecular behavior of this compound lies in the thiourea functional group, which can participate in a variety of non-covalent interactions, most notably hydrogen bonding. mersin.edu.tr The two N-H groups of the thiourea can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This allows for the formation of strong and directional hydrogen bonds between molecules of this compound, leading to their self-assembly into one-, two-, or even three-dimensional networks.

The self-assembly of thiourea derivatives can be influenced by a variety of external factors, such as the solvent, temperature, and the presence of other molecules. acs.org By carefully controlling these conditions, it is possible to direct the self-assembly process to obtain specific supramolecular architectures with desired properties. For example, it might be possible to create gels, liquid crystals, or porous materials from this compound through a self-assembly process.

The ability of this compound to form well-defined supramolecular assemblies opens up a range of potential applications. These assemblies could be used as templates for the synthesis of nanomaterials, as drug delivery vehicles, or as components in molecular electronic devices. The study of the supramolecular chemistry of this compound is therefore an active area of research with the potential for significant technological impact.

This compound as a Component in Functional Coatings, Composites, or Nanomaterials

The unique properties of this compound make it a valuable component for the development of functional coatings, composites, and nanomaterials with tailored characteristics.

Functional Coatings:

Incorporating this compound into coatings can impart a range of functionalities. Due to the presence of the thiourea group, coatings containing this compound could exhibit enhanced anti-corrosion properties. Thiourea derivatives are known to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. researchgate.net The benzyl and butylphenyl groups can improve the compatibility of the compound with the coating's polymer matrix, ensuring its uniform distribution and long-term effectiveness. Furthermore, the ability of thiourea derivatives to interact with metal ions could be exploited to create coatings that can selectively capture and remove heavy metal pollutants from the environment.

Composites:

Nanomaterials:

This compound can also play a significant role in the field of nanotechnology. It can be used as a capping agent or stabilizer in the synthesis of metal nanoparticles, controlling their size, shape, and surface properties. The sulfur atom in the thiourea group can bind strongly to the surface of metal nanoparticles, preventing their aggregation and ensuring their long-term stability. The benzyl and butylphenyl groups can provide a protective shell around the nanoparticles, making them dispersible in various solvents and compatible with different matrices. Furthermore, the functional groups of the thiourea derivative can be used to attach other molecules to the nanoparticle surface, creating multifunctional nanomaterials for applications in catalysis, sensing, and nanomedicine.

Advanced Analytical Methodologies for the Characterization and Quantification of 1 Benzyl 3 4 Butylphenyl Thiourea

High-Resolution Mass Spectrometry for Comprehensive Profiling of 1-Benzyl-3-(4-butylphenyl)thiourea and its Degradation Products (Non-Human, e.g., Environmental or In Vitro Enzymatic)

High-resolution mass spectrometry (HRMS) is a powerful tool for the definitive identification of this compound and the characterization of its potential degradation products. By providing highly accurate mass measurements, HRMS allows for the determination of elemental compositions, which is crucial for elucidating the structures of unknown compounds formed during degradation processes.

In a typical analysis, the compound would be subjected to conditions simulating environmental breakdown (e.g., hydrolysis, photolysis) or in vitro enzymatic reactions. The resulting mixture is then analyzed by HRMS, often coupled with a chromatographic separation technique like liquid chromatography (LC-HRMS).

Fragmentation Pattern and Degradation Products:

The mass spectrum of the parent compound, this compound, would exhibit a prominent molecular ion peak corresponding to its exact mass. The fragmentation pattern under techniques like electrospray ionization (ESI) would likely involve cleavage at the thiourea (B124793) core and the benzyl (B1604629) and butylphenyl groups. Common fragmentation pathways for N,N'-disubstituted thioureas can lead to the formation of specific ions. For instance, cleavage of the C-N bonds adjacent to the thiocarbonyl group is a common fragmentation route.

Potential degradation products could arise from oxidation of the sulfur atom to form a urea (B33335) derivative or cleavage of the benzyl or butylphenyl groups. For example, sonication of benzyl alcohol, a related structural moiety, has been shown to produce degradation products like benzaldehyde. researchgate.net The table below outlines hypothetical but plausible degradation products of this compound that could be identified using HRMS.

Table 1: Potential Degradation Products of this compound and Their Likely Mass Fragments

| Compound Name | Molecular Formula | Potential Degradation Pathway | Expected [M+H]⁺ (m/z) |

| 1-Benzyl-3-(4-butylphenyl)urea | C₁₈H₂₂N₂O | Oxidation of sulfur | 283.1754 |

| 4-Butylaniline (B89568) | C₁₀H₁₅N | Cleavage of the thiourea linkage | 150.1226 |

| Benzylamine (B48309) | C₇H₉N | Cleavage of the thiourea linkage | 108.0757 |

| 4-Butylphenyl isothiocyanate | C₁₁H₁₃NS | Cleavage of the N-benzyl bond | 192.0841 |

| Benzyl isothiocyanate | C₈H₇NS | Cleavage of the N-(4-butylphenyl) bond | 150.0372 |

This table is based on general chemical principles of thiourea degradation and requires experimental verification for this specific compound.

Chromatographic Techniques (HPLC, GC) Coupled with Advanced Detection for Purity Assessment and Isolation of Related Species

Chromatographic methods are indispensable for determining the purity of this compound and for isolating any related substances, such as synthesis impurities or degradation products. High-performance liquid chromatography (HPLC) is particularly well-suited for this non-volatile compound.

High-Performance Liquid Chromatography (HPLC):

A typical HPLC method for a thiourea derivative would employ a reversed-phase column, such as a C18 column. chromforum.org The mobile phase would likely consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.comresearchgate.net Detection is commonly achieved using a UV-Vis detector, as the aromatic rings in this compound provide strong chromophores. researchgate.net For instance, a study on various thiourea derivatives used a mobile phase of acetonitrile and water with phosphoric acid as a buffer, with UV detection at 200 nm. sielc.com Another method for determining thiourea in different solvents used a mobile phase of 40% methanol and 60% ultrapure water with UV-VIS detection at 242 nm. researchgate.net

The purity of a sample is assessed by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The retention time of the compound is a characteristic feature under specific chromatographic conditions. Related species, having different polarities or sizes, would exhibit different retention times, allowing for their separation and quantification. For complex mixtures, coupling HPLC with mass spectrometry (LC-MS) provides an even higher degree of specificity and sensitivity for identifying unknown impurities. mdpi.com

Gas Chromatography (GC):

While HPLC is generally preferred for non-volatile compounds, GC analysis of thiourea derivatives is possible, often requiring derivatization to increase volatility and thermal stability. However, for a compound like this compound, direct GC analysis might lead to thermal degradation. If used, a high-temperature capillary column with a flame ionization detector (FID) or a mass spectrometer (MS) as the detector would be appropriate.

Table 2: Exemplary HPLC Parameters for Purity Analysis of Thiourea Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Typically in the range of 230-280 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

These parameters are illustrative and would require optimization for the specific analysis of this compound.

Spectroscopic Fingerprinting (e.g., UV-Vis, Fluorescence) for Qualitative and Quantitative Analysis of this compound

Spectroscopic techniques provide a rapid and non-destructive means for both qualitative and quantitative analysis of this compound.

UV-Visible (UV-Vis) Spectroscopy:

In a suitable solvent like ethanol (B145695) or acetonitrile, the UV-Vis spectrum of this compound would be expected to show characteristic absorption bands. These bands arise from π → π* transitions within the benzyl and phenyl aromatic rings and n → π* transitions associated with the thiocarbonyl (C=S) group. For similar acyl thiourea derivatives, two distinct absorption bands have been observed, one around 229 nm and another around 325-326 nm. nih.gov The precise wavelengths of maximum absorbance (λmax) and the molar absorptivity are key parameters for identification. For quantitative analysis, a calibration curve can be constructed by plotting absorbance versus concentration, following the Beer-Lambert law. This method is often used for determining the concentration of the compound in solutions.

Fluorescence Spectroscopy:

Many thiourea derivatives exhibit fluorescence, a property that can be harnessed for highly sensitive detection. nih.gov The molecule is excited at a specific wavelength (usually near its UV absorption maximum), and the emitted light is detected at a longer wavelength. The intensity of the fluorescence emission is typically proportional to the concentration of the compound, allowing for quantification at very low levels. The fluorescence properties, including the excitation and emission spectra and quantum yield, can serve as a unique "fingerprint" for the compound. The presence of aromatic rings and the thiourea group can lead to interesting fluorescence behavior, which may also be sensitive to the local environment, such as solvent polarity or the presence of metal ions.

Table 3: Spectroscopic Properties of Related Thiourea Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Acyl thiourea-ethynyl hybrid (Th1) | Acetonitrile | 229, 325 | Not specified | nih.gov |

| Acyl thiourea-ethynyl hybrid (Th2) | Acetonitrile | 229, 326 | Not specified | nih.gov |

| Thiourea | Not specified | 240 | Not specified | nih.gov |

This table provides data for structurally related compounds to illustrate the expected spectroscopic behavior.

Electrochemical Characterization and Sensing Capabilities of this compound

Electrochemical methods can be used to study the redox properties of this compound and to explore its potential as a chemical sensor. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed.

The thiourea group is electrochemically active and can undergo oxidation or reduction at an electrode surface. The presence of the electron-rich aromatic rings and the sulfur atom can influence these redox processes. A cyclic voltammogram would reveal the potentials at which the compound is oxidized or reduced, providing insight into its electronic structure and reactivity.

Furthermore, thiourea derivatives have been investigated as chemosensors for detecting various analytes, particularly metal ions. nih.gov The sulfur and nitrogen atoms of the thiourea moiety can act as binding sites for metal ions. This binding event can perturb the electronic structure of the molecule, leading to a measurable change in the electrochemical signal (e.g., a shift in peak potential or a change in peak current). For example, a glassy carbon electrode modified with thiourea-based materials has been used to detect thiourea in solution. mdpi.comiaea.org By modifying an electrode with this compound, it might be possible to develop a selective and sensitive electrochemical sensor for specific target molecules. The analytical performance of such a sensor, including its linear range, detection limit, and selectivity, would need to be thoroughly evaluated.

Future Research Directions and Unexplored Avenues for 1 Benzyl 3 4 Butylphenyl Thiourea

Synergistic Combination of 1-Benzyl-3-(4-butylphenyl)thiourea with Other Functional Motifs for Enhanced Activity

The biological and chemical activity of a molecule can often be amplified through synergistic interactions with other functional groups. For this compound, a key area of future research lies in its combination with other pharmacophores to enhance its therapeutic potential. Thiourea (B124793) derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. mdpi.comnih.gov The strategic incorporation of additional functional motifs could lead to compounds with improved potency and selectivity.

Future investigations could focus on creating hybrid molecules that couple the this compound core with other known bioactive fragments. For instance, integrating heterocyclic rings such as thiazole, pyrazole, or pyridine, which are known to confer significant pharmacological properties, could result in novel compounds with enhanced biological profiles. mdpi.comnih.gov The synthesis of such derivatives could be guided by structure-activity relationship (SAR) studies to optimize their therapeutic efficacy. mdpi.com

| Potential Functional Motif | Rationale for Synergy | Potential Therapeutic Target |

| Heterocyclic Rings (e.g., Thiazole, Pyrazole) | Known to possess broad-spectrum antimicrobial and anticancer activities. mdpi.comnih.gov | Bacterial enzymes, cancer cell signaling pathways. |

| Sulfonamide Group | A well-established pharmacophore in antibacterial and diuretic drugs. | Dihydropteroate synthase, carbonic anhydrase. |

| Fluoroquinolone Core | Potent antibacterial agents. | DNA gyrase, topoisomerase IV. |

| Natural Product Fragments (e.g., Artemisinin) | To overcome drug resistance in infectious diseases. | Malarial parasites, cancer cells. |

Exploration of Novel Catalytic Cycles and Reaction Pathways Involving this compound

The thiourea moiety is a powerful hydrogen-bond donor, a property that has led to the emergence of thiourea derivatives as highly effective organocatalysts. rsc.org These catalysts are capable of activating electrophiles through hydrogen bonding, facilitating a variety of chemical transformations with high efficiency and stereoselectivity. rsc.org A significant future research direction for this compound is the exploration of its potential as an organocatalyst.

Research in this area would involve screening the catalytic activity of this compound in a range of organic reactions, such as Michael additions, Aldol reactions, and Diels-Alder reactions. The presence of both a benzyl (B1604629) and a butylphenyl group allows for fine-tuning of the catalyst's steric and electronic properties, which could lead to novel catalytic cycles and reaction pathways. Furthermore, the development of chiral versions of this molecule could open up avenues for asymmetric catalysis, a critical area in modern synthetic chemistry. rsc.org The coordination capabilities of the thiourea group also suggest the potential for developing novel metal-based catalysts. rsc.orgrsc.org

| Catalytic Application | Potential Reaction Type | Key Advantages |

| Organocatalysis | Michael Addition, Aldol Reaction, Diels-Alder | Metal-free, environmentally benign, high stereoselectivity. rsc.org |

| Asymmetric Catalysis | Enantioselective synthesis of chiral molecules. | Access to enantiomerically pure compounds for pharmaceuticals. rsc.org |

| Metal Complex Catalysis | Cross-coupling reactions, hydrogenation. | High turnover numbers, tunable reactivity. rsc.orgrsc.org |

| Polymerization Catalysis | Ring-opening polymerization of cyclic esters. | Synthesis of biodegradable polymers. researchgate.net |

Rational Design of this compound-Based Materials with Tunable and Responsive Properties

The unique structural features of this compound make it an attractive building block for the creation of advanced functional materials. The thiourea group's ability to form strong hydrogen bonds and coordinate with metal ions can be exploited to construct well-ordered supramolecular assemblies and coordination polymers, including metal-organic frameworks (MOFs). bohrium.comresearchgate.net

Future research could focus on the rational design of materials where this compound acts as a ligand or a structural component. By modifying the peripheral benzyl and butylphenyl groups, it may be possible to tune the properties of these materials, such as their porosity, thermal stability, and responsiveness to external stimuli like light, heat, or chemical analytes. Such tunable materials could find applications in gas storage and separation, sensing, and drug delivery. bohrium.com For instance, thiourea-functionalized materials have shown promise as sensors for heavy metal ions. nih.gov Another avenue of exploration is the use of substituted thioureas as precursors for the synthesis of metal sulfide (B99878) nanocrystals, where the reactivity of the thiourea can be tuned to control the size and properties of the nanocrystals. nih.gov

| Material Type | Design Strategy | Potential Application |

| Metal-Organic Frameworks (MOFs) | Use as an organic linker with metal nodes. bohrium.comresearchgate.net | Gas storage and separation, catalysis, chemical sensing. |

| Supramolecular Gels | Self-assembly through hydrogen bonding. | Drug delivery, tissue engineering. |

| Responsive Polymers | Incorporation as a functional monomer. | Smart coatings, actuators. |

| Nanocrystal Precursors | Controlled decomposition to form metal sulfides. nih.gov | Optoelectronics, bio-imaging. |

Advanced Predictive Modeling and Machine Learning Approaches for this compound Behavior

The integration of computational methods, particularly machine learning (ML), is revolutionizing chemical research and drug discovery. arxiv.orgresearchgate.net For a molecule like this compound, where extensive experimental data may be lacking, advanced predictive modeling can provide valuable insights into its properties and potential applications.

Future research should leverage ML algorithms to predict a wide range of properties for this compound and its derivatives. This could include predicting its biological activity against various targets, its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and its performance as a catalyst or material component. By training ML models on existing datasets of thiourea derivatives and other small molecules, it is possible to build predictive tools that can guide the synthesis and testing of new compounds, thereby accelerating the research and development process. arxiv.orgresearchgate.netacs.orgaip.org

| Modeling Approach | Predicted Property | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., IC50 values). | Prioritization of compounds for synthesis and testing. |

| Molecular Docking and Dynamics | Binding affinity and mode to protein targets. | Understanding the mechanism of action and guiding lead optimization. |

| Machine Learning (e.g., Neural Networks, Random Forest) | ADMET properties, catalytic activity, material characteristics. arxiv.orgresearchgate.net | Early-stage risk assessment and rational design of new molecules. |

| Reinforcement Learning | De novo design of novel derivatives with desired properties. acs.org | Exploration of new chemical space for innovative applications. |

Emerging Roles of this compound in Interdisciplinary Scientific Fields

The versatility of the thiourea scaffold suggests that the applications of this compound are not limited to a single field. Future research should explore its potential in a variety of interdisciplinary areas, moving beyond traditional medicinal chemistry.

In agricultural science, thiourea derivatives have been investigated for their herbicidal, insecticidal, and plant growth-regulating properties. nih.govresearchgate.net The specific substitution pattern of this compound could be optimized to develop new agrochemicals. In materials science, beyond the applications mentioned earlier, it could be explored as a corrosion inhibitor for metals, an application where other thiourea derivatives have shown promise. rsc.org In analytical chemistry, its ability to form complexes with metal ions could be harnessed for the development of new chemosensors for environmental monitoring or industrial process control. annexechem.com Furthermore, its role as a precursor to various heterocyclic compounds opens up possibilities for its use in the synthesis of dyes, photographic materials, and other specialty chemicals. wikipedia.org

| Interdisciplinary Field | Potential Application | Rationale |

| Agricultural Science | Herbicide, insecticide, plant growth regulator. | Known biological activity of thiourea derivatives. nih.govresearchgate.net |

| Materials Science | Corrosion inhibitor, flame retardant. | Ability to interact with metal surfaces and thermal stability. rsc.orgwikipedia.org |

| Analytical Chemistry | Chemosensor for metal ion detection. | Strong metal-binding affinity of the thiourea group. annexechem.com |

| Synthetic Chemistry | Precursor for heterocyclic synthesis. | Versatile reactivity of the thiourea moiety. wikipedia.org |

Q & A

Basic: How can the synthesis of 1-Benzyl-3-(4-butylphenyl)thiourea be optimized for high yield and purity?

Methodological Answer:

The synthesis typically involves coupling benzylamine with 4-butylphenyl isothiocyanate under anhydrous conditions. Key steps include:

- Using dry dichloromethane (CH₂Cl₂) as a solvent to minimize hydrolysis .

- Employing 1,1'-thiocarbonyldiimidazole (TCDI) as a thiocarbonylating agent, with reaction progress monitored via thin-layer chromatography (TLC) .

- Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product. Yield optimization (up to 71%) is achieved by controlling reaction time (e.g., 17 hours at room temperature) and stoichiometric ratios .

Basic: What are the key structural features of this compound determined by X-ray crystallography?

Methodological Answer:

Crystal structure analysis reveals:

- Bond lengths : C=S (1.68–1.70 Å) and C=O (1.22 Å), consistent with thione tautomerism .

- Dihedral angles : ~30.57° between benzyl and 4-butylphenyl planes, influencing molecular packing .

- Hydrogen bonding : N–H⋯S and N–H⋯O interactions stabilize inversion dimers in the crystal lattice .

Refinement challenges include excluding saturated reflections and modeling hydrogen atoms as riding atoms (Uiso = 1.2–1.5×Ueq of parent atoms) .

Advanced: How do computational methods like DFT elucidate the electronic properties of this compound?

Methodological Answer:

Density functional theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) provide insights into:

- Vibrational modes : IR and Raman spectra correlate with calculated frequencies (e.g., C=S stretch at ~1537 cm⁻¹) .

- Electronic transitions : Time-dependent DFT (TD-DFT) predicts UV-Vis absorption maxima (~290 nm), validated experimentally .

- NBO analysis : Delocalization indices confirm intramolecular charge transfer between thiourea and aromatic moieties .

Basic: Which spectroscopic techniques confirm the structure and purity of this thiourea derivative?

Methodological Answer:

- NMR : <sup>1</sup>H NMR shows characteristic signals for benzyl (δ 4.6–4.8 ppm, –NH–) and butyl protons (δ 0.9–1.6 ppm) .

- HRMS : Exact mass confirmed via ESI-TOF (e.g., [M+H]<sup>+</sup> at m/z 233.1107) .

- IR : Peaks at ~1595 cm⁻¹ (C=N) and ~1205 cm⁻¹ (C–S) validate functional groups .

Advanced: How can structure-activity relationships (SAR) guide its potential as a therapeutic agent?

Methodological Answer:

- Substituent effects : The 4-butylphenyl group enhances lipophilicity, improving membrane permeability compared to shorter alkyl chains .

- Biological assays : Testing against bacterial strains (e.g., E. coli, MIC ≤ 25 µg/mL) and cancer cell lines (e.g., IC50 values via MTT assay) identifies activity trends .

- Chelation studies : Thiourea-metal complexes (e.g., with Hg<sup>2+</sup>) show enhanced cytotoxicity, suggesting metal coordination is critical .

Advanced: What challenges arise in refining its crystal structure using SHELX software?

Methodological Answer:

- Data limitations : Saturated reflections must be excluded, requiring careful data collection (e.g., low-temperature CCD detectors at 123 K) .

- Hydrogen modeling : Riding models introduce errors in Uiso values for flexible butyl chains, necessitating isotropic refinement .

- Validation tools : Mogul and PLATON check geometric outliers (e.g., bond angles >5° from database norms) .